molecular formula C15H12O3 B040122 4-(4-acetylphenyl)benzoic Acid CAS No. 114691-92-8

4-(4-acetylphenyl)benzoic Acid

Cat. No. B040122
M. Wt: 240.25 g/mol
InChI Key: PDBQNVDCQVGALU-UHFFFAOYSA-N
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Description

4-(4-acetylphenyl)benzoic Acid, also known as 4-Acetylphenyl benzoate, is a chemical compound with the molecular formula C15H12O3 . It has an average mass of 240.254 Da and a Monoisotopic mass of 240.078644 Da .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps including alkylation, esterification, and further alkylation . For instance, 4-Acetylbenzoic acid, an intermediate for the preparation of curcumin analogs with antioxidant activity, can be synthesized by the oxidation reaction of p-methylacetophenone and potassium permanganate to generate 4-acetylbenzoic acid, and then refluxing with anhydrous acetic acid for 1.5h .


Molecular Structure Analysis

The 4-(4-acetylphenyl)benzoic Acid molecule contains a total of 31 bond(s). There are 19 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 ketone(s) (aromatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

Carboxylic acids, such as 4-(4-acetylphenyl)benzoic Acid, can undergo a variety of reactions. They can be converted into acid chlorides, anhydrides, and esters . For example, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 .


Physical And Chemical Properties Analysis

4-(4-acetylphenyl)benzoic Acid has a density of 1.2±0.1 g/cm3, a boiling point of 392.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.3±3.0 kJ/mol and a flash point of 175.3±23.2 °C .

Scientific Research Applications

Antimicrobial Agent Development

One of the prominent applications of 4-(4-acetylphenyl)benzoic Acid is in the development of antimicrobial agents. Research has shown that derivatives of this compound, such as sulfonamide compounds, exhibit significant antibacterial activity against common pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . These findings are crucial as they contribute to the ongoing search for new antibiotics in the face of rising antibiotic resistance.

Antifungal Applications

The compound has also been studied for its potential in antifungal treatments. Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which are structurally related to 4-(4-acetylphenyl)benzoic Acid, have shown varying degrees of efficacy against fungal strains, indicating the potential of the compound in developing antifungal medications .

Anti-inflammatory and Antioxidant Research

Another application is in the exploration of anti-inflammatory and antioxidant properties. Compounds identified in castor oil, which share structural similarities with 4-(4-acetylphenyl)benzoic Acid, have been reported for their anti-inflammatory and antioxidant effects, suggesting possible research avenues for the compound .

Enzyme Inhibition Studies

4-(4-acetylphenyl)benzoic Acid has been used in studies investigating the inactivation of enzyme activities, specifically 7-ethoxy-4-trifluoromethylcoumarin O-deethylase. This research is vital for understanding how certain compounds can modulate enzyme function, which has implications in drug development and toxicology .

Synthesis of Schiff Bases

The compound is utilized in the synthesis of Schiff bases, which are an important class of organic compounds with a wide range of applications, including as ligands in coordination chemistry and as intermediates in the synthesis of various organic targets .

Organic Synthesis Building Blocks

Due to its structural features, 4-(4-acetylphenyl)benzoic Acid serves as a building block in organic synthesis. It is used to create more complex molecules for various chemical applications, demonstrating its versatility in synthetic chemistry .

Safety And Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it may form combustible dust concentrations in air, cause skin irritation, cause serious eye damage, and cause damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

4-(4-acetylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBQNVDCQVGALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400765
Record name 4-(4-acetylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-acetylphenyl)benzoic Acid

CAS RN

114691-92-8
Record name 4-(4-acetylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID
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